molecular formula C19H19NO2 B2934929 Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 61890-01-5

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Cat. No. B2934929
Key on ui cas rn: 61890-01-5
M. Wt: 293.366
InChI Key: PCTFTVPSYXDECJ-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

Methyl (triphenylphosphoranylidene)acetate (2.77 g, 8.29 mmol) was added to a mixture of 1-(diphenylmethyl)azetidin-3-one (1.64 g, 6.91 mmol) in THF (24 mL) and the resultant mixture was left to stir overnight. The mixture was concentrated under vacuum, then the residue was dissolved in hot 1:4 EtOAc/heptane (40 mL) and allowed to cool to room temperature. The resultant solid was filtered off and the filtrate was concentrated under vacuum. The crude residue was purified by FCC, eluting with 20% EtOAc in heptane, to afford the title compound (917 mg, 44%) as a pale yellow solid. Method B HPLC-MS: MH+ m/z 294, RT 1.43 minutes.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
C1(P(=[CH:20][C:21]([O:23][CH3:24])=[O:22])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:25]1([CH:31]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[N:32]2[CH2:35][C:34](=O)[CH2:33]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1>[C:25]1([CH:31]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[N:32]2[CH2:35][C:34](=[CH:20][C:21]([O:23][CH3:24])=[O:22])[CH2:33]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
1.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)=O)C1=CC=CC=C1
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot 1:4 EtOAc/heptane (40 mL)
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FCC
WASH
Type
WASH
Details
eluting with 20% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)=CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 917 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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